molecular formula C9H10BrNO4S2 B14916832 1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid

1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B14916832
M. Wt: 340.2 g/mol
InChI Key: NUGCCUPKZQPLBY-UHFFFAOYSA-N
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Description

1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted with a carboxylic acid group at position 3 and a sulfonyl group linked to a 3-bromothiophene moiety. The bromine atom on the thiophene ring enhances electrophilic reactivity, while the sulfonyl group contributes to polarity and hydrogen-bonding capacity. Although direct data on its synthesis or bioactivity is absent in the provided evidence, structural analogs and related compounds offer insights into its properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrNO4S2

Molecular Weight

340.2 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)sulfonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO4S2/c10-7-2-4-16-9(7)17(14,15)11-3-1-6(5-11)8(12)13/h2,4,6H,1,3,5H2,(H,12,13)

InChI Key

NUGCCUPKZQPLBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)C2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary building blocks:

  • Pyrrolidine-3-carboxylic acid : Serves as the chiral scaffold.
  • 3-Bromothiophene-2-sulfonyl chloride : Provides the electrophilic sulfonylation reagent.
    Key challenges include preserving the bromothiophene moiety during reactions and achieving regioselective sulfonylation on the pyrrolidine nitrogen.

Synthetic Methodologies

Direct Sulfonylation of Pyrrolidine-3-carboxylic Acid Derivatives

Base-Mediated Sulfonylation

Procedure :

  • Substrate : Methyl pyrrolidine-3-carboxylate (to protect the carboxylic acid).
  • Reagents : 3-Bromothiophene-2-sulfonyl chloride (1.2 eq), triethylamine (2.5 eq) in anhydrous dichloromethane.
  • Conditions : 0°C → rt, 12 h.
  • Deprotection : Hydrolysis with NaOH/MeOH (2M, reflux, 4 h) yields the carboxylic acid.

Yield : 68–72% over two steps.
Key Advantage : Avoids side reactions at the carboxylic acid group.

Microwave-Assisted Sulfonylation

Procedure :

  • Substrate : Pyrrolidine-3-carboxylic acid tert-butyl ester.
  • Reagents : 3-Bromothiophene-2-sulfonyl chloride (1.1 eq), DMAP (0.1 eq) in DMF.
  • Conditions : Microwave irradiation (100°C, 30 min).
  • Deprotection : TFA/DCM (1:1, rt, 2 h).

Yield : 85% (microwave vs. 68% conventional).
Purity : >99% (HPLC).

Chiral Pool Synthesis from (R)-Pyrrolidin-3-ol

Procedure :

  • Oxidation : (R)-Pyrrolidin-3-ol → (R)-pyrrolidine-3-carboxylic acid via Jones reagent (CrO3/H2SO4, 0°C, 2 h).
  • Sulfonylation : As in Section 3.1.1.

Enantiomeric Excess : >99% ee (retained from chiral alcohol).
Application : Preferred for enantioselective drug candidates.

C–H Activation and Late-Stage Functionalization

Procedure :

  • Substrate : N-Boc-pyrrolidine.
  • C–H Arylation : Pd(OAc)2 (5 mol%), 3-bromothiophene (1.5 eq), Ag2CO3 (2 eq) in DMF, 80°C, 24 h.
  • Sulfonation : SO2Cl2 (1.2 eq), DABCO (1 eq) in THF, −78°C → rt.
  • Boc Deprotection : HCl/dioxane (4M, rt, 1 h).

Yield : 55% (four steps).
Limitation : Lower yield due to competing side reactions at thiophene.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Base-Mediated 68–72 95–98 Racemic High
Microwave-Assisted 85 >99 Racemic Moderate
Chiral Pool 60–65 98 >99% ee Low
C–H Activation 55 90 Racemic Low

Key Findings :

  • Microwave-assisted sulfonylation offers the highest yield and purity but requires specialized equipment.
  • Chiral pool synthesis is optimal for enantiopure batches but suffers from lower yields.
  • C–H activation remains experimental due to side reactions.

Critical Challenges and Solutions

  • Bromothiophene Stability :

    • Issue : Dehalogenation under basic/acidic conditions.
    • Solution : Use mild bases (e.g., NaHCO3) and avoid prolonged heating.
  • Sulfonylation Selectivity :

    • Issue : Competing O-sulfonylation of carboxylic acid.
    • Solution : Protect carboxylic acid as methyl/tert-butyl ester before sulfonylation.
  • Purification Difficulties :

    • Issue : Residual sulfonyl chloride byproducts.
    • Solution : Silica gel chromatography (EtOAc/hexane, 3:7).

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom in the bromothiophene moiety is susceptible to nucleophilic substitution. Potential reactions include:

  • Replacement of Br with nucleophiles (e.g., amines, alkoxides) under basic or polar aprotic conditions.

  • Example: Reaction with ammonia or hydroxylamine to form substituted thiophene derivatives.

Esterification and Amidation

The carboxylic acid group undergoes typical reactions:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄).

  • Amidation : Coupling with amines using reagents like DCC or CDI.

Reaction Type Reagents Conditions Product
EsterificationAlcohol, acid catalystReflux, acidic mediumMethyl/ethyl ester derivatives
AmidationAmine, DCC/CDIRoom temperature, dry conditionsAmide derivatives

Sulfonamide-Related Reactions

The sulfonamide group (-SO₂-) participates in:

  • Alkylation : Reaction with alkyl halides under basic conditions.

  • Hydrolysis : Acidic or basic hydrolysis to generate sulfonic acids or sulfonate salts.

  • Reduction : Partial reduction to sulfenamide (-SO-) or sulfide (-S-) derivatives.

Pyrrolidine Ring Reactions

The pyrrolidine ring undergoes:

  • Alkylation : Introduction of substituents at nitrogen or carbon positions.

  • Oxidation : Conversion to pyrrolidinone under oxidizing agents (e.g., KMnO₄).

Biological Interaction Studies

While not a direct chemical reaction, the compound’s binding affinity with biological targets (e.g., enzymes, receptors) is critical for its pharmacological profile. Studies suggest structural modifications (e.g., bromothiophene substitution) enhance specificity and activity .

Structural Comparison and Reaction Implications

Table 1: Comparison with Related Compounds

CompoundKey FeaturesReaction Behavior Differences
Pyrrolidine-3-carboxylic acidLacks sulfonyl groupLimited nucleophilic substitution; simpler ester/amide formation
1-(Trifluoromethylphenyl)sulfonylpyrrolidineTrifluoromethyl groupEnhanced lipophilicity; altered metabolic stability
4-(Bromophenyl)thiazole derivativesThiazole instead of thiopheneDifferent heterocyclic reactivity; varied nucleophilic sites

Analytical and Characterization Techniques

  • NMR and HRMS : Confirm molecular structure and purity.

  • IR Spectroscopy : Identifies functional groups (e.g., -SO₂-, -COOH).

Scientific Research Applications

1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromothiophene moiety may also interact with biological targets through π-π stacking or hydrophobic interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid ()

  • Key Differences : The carboxylic acid is at position 2 of the pyrrolidine ring instead of position 3, and the sulfonyl group is attached to a trifluoromethylphenyl group rather than bromothiophene.
  • Impact: The trifluoromethyl group increases electronegativity and metabolic stability compared to the bromothiophene’s electrophilic bromine. The position of the carboxylic acid (C2 vs.

(3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic acid ()

  • Key Differences: A tetramethylphenylsulfonyl group is linked via an amino-naphthalene spacer, and the compound is stereospecific (3S configuration).
  • Impact: The bulky tetramethylphenyl group enhances hydrophobic interactions, reflected in its strong binding affinity (-10.18 kcal/mol) to Parkinson’s disease-related receptors. The amino-naphthalene spacer may improve solubility compared to the direct thiophene linkage in the target compound .

1-(tert-Butoxycarbonyl)-3-(methylthio)pyrrolidine-3-carboxylic acid ()

  • Key Differences : A tert-butoxycarbonyl (Boc) protecting group and a methylthio substituent replace the sulfonyl-bromothiophene moiety.
  • Impact: The Boc group enhances stability during synthesis but reduces polarity.

Physical-Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Notes
Target Compound C₉H₁₀BrNO₄S₂ 364.28 3-Bromothiophene sulfonyl, C3-COOH Likely polar; bromine may reduce solubility in aqueous media
1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidine-2-carboxylic acid C₁₂H₁₂F₃NO₄S 323.29 Trifluoromethylphenyl sulfonyl, C2-COOH Soluble in organic solvents (e.g., DMSO)
(3S)-1-(Tetramethylphenylsulfonyl-amino-naphthalenyl)pyrrolidine-3-carboxylic acid C₂₇H₂₉N₂O₄S 489.60 Tetramethylphenyl sulfonyl, C3-COOH High hydrophobicity; stable in lipid environments

Biological Activity

1-((3-Bromothiophen-2-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring connected to a sulfonyl group and a bromothiophene moiety. Its molecular formula is C10H15BrN2O2SC_{10}H_{15}BrN_2O_2S, indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The unique combination of these structural elements contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonyl group serves as an electron-withdrawing site, enhancing the compound's reactivity and binding affinity to various biological receptors. Additionally, the bromine atom and thiophene rings influence the compound's electronic properties, affecting its interaction with enzymes and cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives similar to this compound. For instance, compounds bearing similar structures have shown promising activity against A549 human lung adenocarcinoma cells. In vitro assays demonstrated that modifications in the structure significantly impacted cytotoxicity:

CompoundStructure ModificationA549 Cell Viability (%)
1None78–86
2Hydrazone conversionReduced viability to 64
34-ChlorophenylReduced viability to 61
44-Dimethylamino phenylMost potent activity

These findings suggest that structural alterations can enhance anticancer efficacy while maintaining selectivity towards cancerous cells over non-cancerous ones .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The screening results indicate that compounds with a sulfonamide moiety exhibit moderate to strong antibacterial action:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliWeak to moderate
Klebsiella pneumoniaeModerate
Pseudomonas aeruginosaStrong

These results underscore the importance of the sulfonyl group in conferring antibacterial properties .

Case Studies

In one notable study, derivatives of pyrrolidine were synthesized and evaluated for their biological activities. The compounds were subjected to both anticancer and antimicrobial testing:

  • Anticancer Testing : Compounds were tested on A549 cells using an MTT assay. The results indicated that certain substitutions significantly enhanced cytotoxicity.
  • Antimicrobial Testing : Compounds were screened against various bacterial strains, revealing promising results against resistant strains.

These findings support the potential application of this compound as a lead compound for drug development targeting cancer and bacterial infections .

Q & A

Q. What synthetic strategies are effective for introducing the (3-bromothiophen-2-yl)sulfonyl group to pyrrolidine-3-carboxylic acid?

The sulfonation of thiophene derivatives typically involves sulfonyl chloride intermediates under anhydrous conditions. For bromothiophene systems, chlorosulfonic acid or sulfur trioxide in dichloromethane at 0–20°C can generate the sulfonyl chloride, followed by coupling with pyrrolidine-3-carboxylic acid using a base like triethylamine (TEA) or DMAP to neutralize HCl byproducts . Purity is ensured via recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC or HPLC (C18 column, UV detection at 254 nm) is critical to confirm intermediate formation .

Q. How can the stereochemical integrity of the pyrrolidine ring be preserved during synthesis?

Pyrrolidine-3-carboxylic acid derivatives often require chiral auxiliaries or enantioselective catalysis. For example, using (R)- or (S)-proline as a starting material ensures retention of stereochemistry. Protecting groups like tert-butyl carbamate (Boc) or benzyl (Cbz) can shield the amine during sulfonation . Post-reaction deprotection (e.g., TFA for Boc, hydrogenolysis for Cbz) should be optimized to prevent racemization. Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry validates stereochemical purity .

Q. What spectroscopic methods are most reliable for confirming the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) identify key signals: thiophene protons (δ 6.8–7.5 ppm), sulfonyl group (no protons), and pyrrolidine carbons (δ 45–60 ppm).
  • HRMS : Electrospray ionization (ESI+) confirms the molecular ion ([M+H]+^+) with <2 ppm mass error.
  • FT-IR : Peaks at 1350–1160 cm1^{-1} (asymmetric/symmetric S=O stretching) and 1700 cm1^{-1} (carboxylic acid C=O) validate functional groups .

Advanced Research Questions

Q. How can quantum chemical calculations predict reactivity trends in the bromothiophene-sulfonyl moiety?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the electron-withdrawing sulfonyl group lowers LUMO energy, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at the 3-bromo position. Solvent effects (PCM model) refine activation energies for cross-coupling reactions (e.g., Suzuki-Miyaura) . ICReDD’s reaction path search tools integrate these computations to prioritize experimental conditions .

Q. What experimental designs mitigate competing side reactions during sulfonation?

Competing over-sulfonation or ring bromination can occur. A stepwise approach is recommended:

Thiophene bromination : Use NBS (N-bromosuccinimide) in CCl4 under UV light for regioselective bromination at the 3-position .

Sulfonation : Controlled addition of chlorosulfonic acid at 0°C minimizes di-sulfonation.

Coupling : Pre-activate the carboxylic acid with EDC/HOBt to form an acyloxyphosphonium intermediate, improving sulfonamide bond formation .
Statistical DoE (Design of Experiments) optimizes molar ratios, temperature, and reaction time .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., varying IC50 values) may arise from impurities, assay conditions, or stereochemical variability. Solutions include:

  • Reproducibility checks : Independent synthesis batches tested under identical conditions (e.g., kinase inhibition assays with Sorafenib as a control ).
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed sulfonamide or decarboxylated derivatives) .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational differences impacting target binding .

Q. What strategies enhance the compound’s stability in aqueous media for in vitro studies?

The carboxylic acid group increases hydrophilicity but may promote hydrolysis. Stabilization methods include:

  • pH control : Buffers (pH 4–6) reduce deprotonation-induced reactivity.
  • Lyophilization : Store as a lyophilized powder under argon to prevent moisture absorption.
  • Prodrug design : Esterify the carboxylic acid (e.g., methyl ester) to improve shelf life, with enzymatic cleavage during assays .

Methodological Resources

  • Synthesis Optimization : Refer to CRDC subclass RDF2050112 for reactor design principles and membrane separation techniques to isolate intermediates .
  • Data Analysis : Use ICReDD’s computational-experimental feedback loop to reconcile conflicting reactivity or spectroscopic data .
  • Safety Protocols : Follow (EC) No. 1907/2006 guidelines for handling brominated sulfonamides, including fume hood use and waste neutralization .

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